molecular formula C20H12Br2N2O3S B11654423 6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11654423
M. Wt: 520.2 g/mol
InChI Key: UEANYWLKWOTHFK-UHFFFAOYSA-N
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Description

6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that features a chromene core, substituted with bromine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Bromination: The chromene core is brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated chromene is then reacted with 4-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated systems for amidation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
  • Explored for antimicrobial properties, particularly against resistant strains of bacteria.

Industry:

  • Potential applications in the development of organic semiconductors.
  • Used in the synthesis of dyes and pigments due to its chromene core.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromine atoms and the thiazole ring facilitate binding to proteins and nucleic acids, potentially disrupting their normal function. This can lead to anti-cancer and antimicrobial effects by inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

    6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the thiazole ring, making it less versatile in biological applications.

    N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide: Lacks bromine atoms, which may reduce its reactivity and binding affinity.

Uniqueness: The presence of both bromine atoms and the thiazole ring in 6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide makes it highly reactive and versatile for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H12Br2N2O3S

Molecular Weight

520.2 g/mol

IUPAC Name

6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H12Br2N2O3S/c1-10-23-17(9-28-10)11-2-4-14(5-3-11)24-19(25)15-7-12-6-13(21)8-16(22)18(12)27-20(15)26/h2-9H,1H3,(H,24,25)

InChI Key

UEANYWLKWOTHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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